molecular formula C14H12Cl2N2O B4287001 N-benzyl-N'-(2,3-dichlorophenyl)urea

N-benzyl-N'-(2,3-dichlorophenyl)urea

Cat. No.: B4287001
M. Wt: 295.2 g/mol
InChI Key: HQMPJRIUSNDJBO-UHFFFAOYSA-N
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Description

N-Benzyl-N'-(2,3-dichlorophenyl)urea is a substituted urea derivative characterized by a benzyl group attached to one nitrogen atom of the urea moiety and a 2,3-dichlorophenyl group attached to the other. Substituted ureas are widely studied for their diverse applications, including medicinal chemistry (e.g., kinase inhibition ), agrochemicals, and material science. The 2,3-dichlorophenyl group is notable for its electron-withdrawing effects, which may enhance binding interactions with biological targets, while the benzyl group contributes to lipophilicity and steric bulk.

Properties

IUPAC Name

1-benzyl-3-(2,3-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O/c15-11-7-4-8-12(13(11)16)18-14(19)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMPJRIUSNDJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-(2,3-dichlorophenyl)urea typically involves the reaction of benzylamine with 2,3-dichlorophenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds smoothly at room temperature, yielding the desired product in good to excellent yields .

Industrial Production Methods

On an industrial scale, the production of N-benzyl-N’-(2,3-dichlorophenyl)urea can be achieved through a similar synthetic route, with optimizations for large-scale operations. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The urea group participates in nucleophilic substitution due to its NH protons. For example:

  • Thioimidization : Reaction with Lawesson’s reagent converts the urea carbonyl to a thiocarbonyl group, forming N-benzyl-N'-(2,3-dichlorophenyl)thiourea ( ).

  • Alkylation : The NH groups react with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives, though steric hindrance from the dichlorophenyl group may reduce reactivity ( ).

Hydrolysis and Stability

Under acidic or basic conditions, the urea bond undergoes hydrolysis:

N-Benzyl-N’-(2,3-dichlorophenyl)ureaH+/OHBenzylamine+2,3-Dichlorophenylamine+CO2\text{N-Benzyl-N'-(2,3-dichlorophenyl)urea} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Benzylamine} + \text{2,3-Dichlorophenylamine} + \text{CO}_2

Notable findings :

  • Hydrolysis rates depend on pH and temperature.

  • Stability in aqueous media is enhanced by the electron-withdrawing Cl groups, which reduce nucleophilic attack on the carbonyl ( ).

Complexation and Biological Interactions

The compound exhibits bioactivity through enzyme inhibition. Studies suggest it interacts with:

  • Acetylcholinesterase (AChE) : Binds to the catalytic triad, inhibiting neurotransmitter breakdown ( ).

  • Herbicidal Targets : Mimics natural auxins, disrupting plant cell elongation ().

Table 1: Biological Activity Data

TargetIC₅₀ (µM)MechanismSource
AChE32.5Competitive inhibition
Plant growth45.0Auxin receptor antagonism

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, producing chlorinated aromatic fragments and benzyl isocyanate. The pathway is:

C14H12Cl2N2OΔC7H7NCO+C6H3Cl2NH2+CO\text{C}_{14}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O} \xrightarrow{\Delta} \text{C}_7\text{H}_7\text{NCO} + \text{C}_6\text{H}_3\text{Cl}_2\text{NH}_2 + \text{CO}

Key observations :

  • Decomposition is exothermic and non-spontaneous (ΔG>0\Delta G > 0) ( ).

Derivatization for Functional Materials

The urea scaffold is modified for applications in nonlinear optics (NLO). Introducing electron-donating groups (e.g., –OCH₃) enhances hyperpolarizability (β\beta):
Table 2: NLO Properties of Derivatives

Derivativeβ\beta (a.u.)NotesSource
Methoxy-substituted159.1Enhanced charge transfer
Parent compound157.0Baseline activity

Scientific Research Applications

N-benzyl-N’-(2,3-dichlorophenyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-N’-(2,3-dichlorophenyl)urea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may interfere with the function of enzymes involved in cell division or metabolic pathways, thereby exerting its antimicrobial or anticancer activities .

Comparison with Similar Compounds

Impact of Chlorine Substitution Patterns

  • Positional Effects: The 2,3-dichlorophenyl group in the target compound differs from the 3,4-dichloro configuration in Triclocarban , which is critical for antimicrobial activity.
  • Electron-Withdrawing Effects : Chlorine atoms increase electrophilicity, influencing hydrogen-bonding capacity and reactivity. For example, replacing 2,3-dichlorophenyl with a pyridinyl group (as in ) introduces aromatic nitrogen, enabling π-π stacking in biological systems.

Role of N-Substituents

  • Benzyl vs.
  • Heterocyclic Moieties : Compounds like N-(2,6-dichlorophenyl)-N'-3-pyridinyl urea demonstrate that heterocycles can modulate solubility and target specificity.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name logP (Predicted) Solubility (mg/mL) Stability Notes
This compound 3.8 0.12 (DMSO) Stable under inert conditions
N-(2,6-Dichlorophenyl)-N'-3-pyridinyl urea 2.9 0.45 (DMSO) Sensitive to hydrolysis
Triclocarban 4.1 0.08 (Water) Photostable, persistent
  • Lipophilicity : The benzyl group increases logP compared to pyridinyl analogs , suggesting better tissue penetration but lower aqueous solubility.
  • Stability : Electron-withdrawing substituents (e.g., chlorine) generally enhance oxidative stability but may increase susceptibility to nucleophilic attack.

Biological Activity

N-benzyl-N'-(2,3-dichlorophenyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group and a dichlorophenyl moiety attached via a urea linkage. This structure is crucial for its biological activity, influencing its interaction with various biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:

  • Escherichia coli
  • Klebsiella pneumoniae
  • Pseudomonas aeruginosa
  • Staphylococcus aureus

In vitro studies have shown that this compound can inhibit the growth of these pathogens effectively. For instance, a study reported a minimum inhibitory concentration (MIC) ranging from 40 to 50 µg/mL against multiple strains, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of this compound has also been investigated. It is believed to inhibit tumor growth through several mechanisms:

  • Inhibition of Angiogenesis : The compound may act on vascular endothelial growth factor receptors (VEGFR), thereby inhibiting new blood vessel formation essential for tumor growth.
  • Cell Signaling Pathway Interference : It can disrupt the RAF/MEK/ERK signaling pathway, which is crucial for cancer cell proliferation .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of bacteria and cancer cells.
  • Receptor Modulation : By modulating receptor activity, it can alter cellular responses that lead to reduced proliferation or increased apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various biological contexts:

  • Antimicrobial Efficacy : A study demonstrated that derivatives with similar structures exhibited promising growth inhibition against Acinetobacter baumannii, with one derivative showing a remarkable 94.5% inhibition rate .
  • Antitumor Properties : Research on related compounds has shown that urea derivatives can significantly reduce tumor cell viability in vitro. The IC50 values for some derivatives were reported in the sub-micromolar range, indicating potent anticancer activity .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
N-benzyl-N'-(4-chlorophenyl)ureaModerateHighEffective against various tumors
N-benzyl-N'-(2-chloroethyl)ureaLowModerateLess effective than dichlorophenyl derivative
N-benzyl-N'-(2-methylphenyl)ureaModerateModerateSimilar structure but less potent

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-benzyl-N'-(2,3-dichlorophenyl)urea, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 2,3-dichloroaniline with benzyl isocyanate under anhydrous conditions. A coupling agent like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) is used to form the urea linkage. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are preferred, with reactions conducted at 60–80°C under nitrogen. Optimization includes adjusting stoichiometry (1:1.2 molar ratio of aniline to isocyanate) and using triethylamine as a base to neutralize HCl byproducts. Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. How can the crystal structure and intermolecular interactions of this compound be characterized?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving crystal structures. For Hirshfeld surface analysis, software like CrystalExplorer can map intermolecular interactions (e.g., N–H···O hydrogen bonds). Dihedral angles between aromatic rings and urea moieties should be measured to assess planarity. Hydrogen-bonding patterns (e.g., chain formation along the c-axis) are critical for understanding supramolecular assembly .

Q. What solubility and stability profiles are critical for handling this compound in biological assays?

  • Methodological Answer : The compound is lipophilic (logP ~3.5) and insoluble in water. Use DMSO for stock solutions (≤10 mM), and verify stability via HPLC over 24 hours at 4°C. Avoid prolonged exposure to light or moisture to prevent urea bond hydrolysis. For in vitro assays, dilute stocks in buffer with ≤1% DMSO to minimize solvent toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between this compound and its analogs?

  • Methodological Answer : Perform comparative structure-activity relationship (SAR) studies. For example, replacing the 2,3-dichlorophenyl group with 3,4-dichloro or pyridinyl moieties alters electronic effects and steric bulk, impacting enzyme inhibition (e.g., IC50 shifts in kinase assays). Use molecular docking (AutoDock Vina) to predict binding affinities and validate with isothermal titration calorimetry (ITC) .

Q. What computational strategies are effective for designing derivatives with enhanced target selectivity?

  • Methodological Answer : Employ QSAR models using descriptors like Hammett constants (σ) and molar refractivity. Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and frontier molecular orbitals. AI-driven retrosynthesis tools (e.g., Pistachio or Reaxys databases) predict feasible routes for introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) to improve binding .

Q. How do intermolecular hydrogen bonds influence the compound’s solid-state properties and formulation?

  • Methodological Answer : Analyze hydrogen-bonding networks via Cambridge Structural Database (CSD) surveys. For example, N–H···O interactions in the urea moiety often create lamellar packing, affecting melting point (mp ~250°C) and powder dissolution kinetics. Co-crystallization with succinic acid can enhance bioavailability by modifying crystal lattice energy .

Q. What experimental designs are recommended for elucidating the compound’s mechanism in oxidative stress pathways?

  • Methodological Answer : Use a tiered approach:

  • In vitro : Measure ROS scavenging in HepG2 cells using DCFH-DA probes.
  • In vivo : Administer 10–50 mg/kg in a zebrafish model and quantify glutathione (GSH) via LC-MS/MS.
  • Omics : Perform RNA-seq to identify Nrf2 pathway activation. Include controls with known antioxidants (e.g., ascorbic acid) and validate with knockout models .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 45% vs. 70%) for this compound?

  • Methodological Answer : Variability often arises from purification methods. Compare column chromatography (silica gel, hexane/ethyl acetate) vs. recrystallization (ethanol vs. acetonitrile). Characterize impurities via GC-MS or ¹H-NMR. Reproduce high-yield protocols with strict inert atmospheres and anhydrous solvents. Document reaction monitoring (TLC Rf = 0.3 in 3:7 EtOAc/hexane) to identify incomplete conversions .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat) and work in a fume hood. In case of exposure, rinse skin with water for 15 minutes and consult a physician. Store at 2–8°C in amber vials under nitrogen. Dispose of waste via EPA-approved incineration (UN 3077). Monitor air quality for chlorinated byproducts using OSHA Method 1007 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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